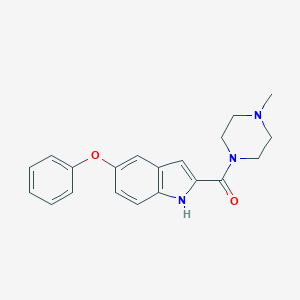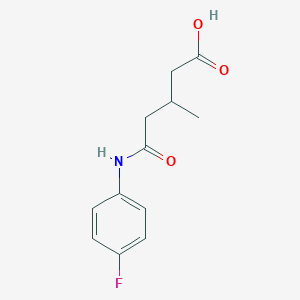![molecular formula C19H17N3O5S2 B277011 N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277011.png)
N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as NSC-743380, is a chemical compound that has been studied for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further investigation.
Wirkmechanismus
The mechanism of action of N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways. Specifically, it has been shown to inhibit the activity of protein kinase CK2, which is involved in many cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects:
N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-proliferative effects on cancer cells, it has been shown to induce apoptosis (programmed cell death) in certain cell types. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been shown to have a high degree of selectivity for its target enzymes, which reduces the risk of off-target effects. However, like any chemical compound, N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has limitations, such as its solubility and toxicity profile, which must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One area of interest is the development of new cancer therapies that target CK2, the enzyme inhibited by N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. Additionally, further investigation into the mechanism of action of N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide may lead to the discovery of new targets for drug development. Finally, the potential use of N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in the treatment of other diseases, such as Alzheimer's disease and diabetes, warrants further investigation.
Synthesemethoden
N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis method has been described in detail in scientific literature, and involves the use of several reagents and solvents. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential use in scientific research, particularly in the field of cancer biology. It has been shown to have anti-proliferative effects on cancer cells, and may be useful in the development of new cancer therapies. Additionally, N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes.
Eigenschaften
Molekularformel |
C19H17N3O5S2 |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
1-ethyl-2-oxo-N-(3-sulfamoylphenyl)benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C19H17N3O5S2/c1-2-22-16-9-10-17(14-7-4-8-15(18(14)16)19(22)23)29(26,27)21-12-5-3-6-13(11-12)28(20,24)25/h3-11,21H,2H2,1H3,(H2,20,24,25) |
InChI-Schlüssel |
FMLZLEXODDALNA-UHFFFAOYSA-N |
SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=CC=C4)S(=O)(=O)N)C=CC=C3C1=O |
Kanonische SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=CC=C4)S(=O)(=O)N)C=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)

![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)

![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)
![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)
![(2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B276950.png)
![(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B276954.png)
